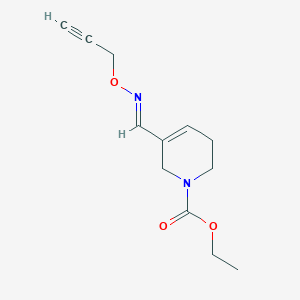
4-(4-Methylphenylthio)benzophenone
Übersicht
Beschreibung
4-(4-Methylphenylthio)benzophenone, also known as {4-[(4-methylphenyl)sulfanyl]phenyl}(phenyl)methanone, is a chemical compound with the molecular formula C20H16OS . It plays a crucial role as UV filters and UV-ink photoinitiators .
Synthesis Analysis
The synthesis of 4-(4-Methylphenylthio)benzophenone involves quantum mechanical calculations based on B3LYP/6-311++G (d, p) density functional theory (DFT) .Molecular Structure Analysis
The molecular structure of 4-(4-Methylphenylthio)benzophenone is primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule . The DFT-computed infrared spectra align well with available experimental results .Chemical Reactions Analysis
The chemical reactivity, stability, and photoinitiating properties of 4-(4-Methylphenylthio)benzophenone are computed using quantum mechanical calculations based on B3LYP/6-311++G (d, p) density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methylphenylthio)benzophenone include a melting point of 73 °C, a predicted boiling point of 477.8±28.0 °C, and a predicted density of 1.20±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Photoinitiating Properties
4-(4-Methylphenylthio)benzophenone is utilized for its photoinitiating properties in UV-curable materials. It acts as a photoinitiator due to its ability to absorb UV light and generate reactive species that initiate polymerization. This compound is particularly valuable in designing novel initiators with tailored light absorption, excited state lifetimes, and reaction efficiencies .
Pharmaceuticals
As a derivative of benzophenone, this compound can serve as an intermediate in synthesizing pharmaceutical compounds. Its chemical structure allows for modifications that can lead to the development of new medicinal drugs .
Perfumes and Fragrances
In the fragrance industry, 4-(4-Methylphenylthio)benzophenone may be used as a fixative to enhance the longevity of scents, as well as a UV stabilizer to prevent degradation of fragrances when exposed to sunlight .
Laser Dyes
The compound’s ability to absorb and emit light makes it suitable for use as a laser dye. These dyes are used in scientific research and various industrial processes where precise and intense light sources are required .
Synthesis of Primary Amines
Benzophenone imines, which can be derived from benzophenone compounds like 4-(4-Methylphenylthio)benzophenone, are used as ammonia equivalents in the synthesis of primary amines. This application is significant in organic synthesis and pharmaceutical manufacturing .
Organic Light-Emitting Diodes (OLEDs)
Benzophenone derivatives are incorporated into emissive layers of OLEDs, functioning either as hosts or emitters. Their thermal characteristics, electrochemical behavior, and photophysical properties make them suitable for this application .
Food Packaging Analysis
This compound may also be involved in developing analytical methods for identifying benzophenone derivatives in packaged food products. Such methods ensure food safety by detecting potential contaminants .
Antifungal and Antibacterial Activities
Research has shown that certain benzophenone derivatives exhibit antifungal and antibacterial activities. These properties are explored for potential applications in agriculture and medicine to control harmful organisms .
Wirkmechanismus
Target of Action
The primary target of 4-(4-Methylphenylthio)benzophenone is the photo-initiating process in UV-curing applications . The compound is used as a photoinitiator, which plays a crucial role in the photo-curing and photopolymerization processes .
Mode of Action
The compound’s mode of action is primarily through its interaction with UV light. It absorbs UV light and initiates a photochemical reaction . The photoinitiating properties of benzophenones are mainly attributed to the extent of π-conjugation and the amount of delocalization in the molecule . By understanding the interplay of conjugation, delocalization, and substituent effects, the photo-initiating properties of benzophenone derivatives can be fine-tuned for specific applications .
Biochemical Pathways
The compound affects the biochemical pathway of UV-curing and photopolymerization . Upon absorption of UV light, it undergoes a photochemical reaction that leads to the initiation of the polymerization process . This process is crucial in applications such as coatings, varnishes, adhesives, printing inks, and electronics .
Pharmacokinetics
This characteristic is important for its function as a photoinitiator, as it needs to be well-distributed in the medium (e.g., a coating or ink) where the UV-curing process takes place .
Result of Action
The result of the compound’s action is the initiation of a polymerization process upon exposure to UV light . This leads to the curing of materials such as coatings, varnishes, and inks . The compound’s action thus contributes to the formation of products with desirable properties such as high productivity, low energy consumption, and low solvent emissions .
Action Environment
The efficacy and stability of 4-(4-Methylphenylthio)benzophenone are influenced by environmental factors such as light and temperature. Its photoinitiating properties require the presence of UV light . Moreover, the compound has a melting point of 73-87°C and a boiling point of 477.77°C , indicating that it can remain stable under a wide range of temperatures. It should be stored in a dark place to prevent unnecessary photochemical reactions .
Safety and Hazards
Zukünftige Richtungen
Understanding the intricate interplay of conjugation, delocalization, and substituent effects allows for the precise customization of benzophenone derivatives to meet specific application requirements . This knowledge provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities .
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHQYYNDKZDVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888614 | |
| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenylthio)benzophenone | |
CAS RN |
83846-85-9 | |
| Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylphenylthio)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4-(4-Methylphenylthio)benzophenone detected in food?
A1: Research suggests that the presence of 4-(4-Methylphenylthio)benzophenone in food is likely due to migration from printed paper/board packaging. A UK survey analyzed 350 foodstuffs packaged in printed paper/board and detected this compound in some samples. Analysis of the corresponding packaging materials confirmed the presence of 4-(4-Methylphenylthio)benzophenone in most cases, supporting the migration hypothesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)







